2,2-Difluoropropane-1,3-diamine dihydrochloride

Description

The exact mass of the compound 2,2-Difluoropropane-1,3-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoropropane-1,3-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoropropane-1,3-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2.2ClH/c4-3(5,1-6)2-7;;/h1-2,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGUQBJHKBPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133186-53-5 | |

| Record name | 2,2-difluoropropane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the geminal difluoro group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides a comprehensive technical overview of 2,2-difluoropropane-1,3-diamine dihydrochloride, a versatile building block that embodies the potential of gem-difluoro scaffolds in the synthesis of novel therapeutics.

Core Compound Identification and Properties

IUPAC Name: 2,2-difluoropropane-1,3-diamine;dihydrochloride[2]

Molecular Formula: C₃H₁₀Cl₂F₂N₂[2]

Molecular Weight: 183.03 g/mol [2]

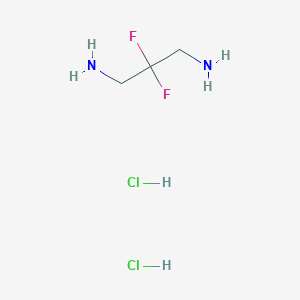

Chemical Structure:

Caption: 2D structure of 2,2-Difluoropropane-1,3-diamine dihydrochloride.

| Property | Value | Source |

| CAS Number | 133186-53-5 | [2][3] |

| Molecular Formula | C₃H₁₀Cl₂F₂N₂ | [2] |

| Molecular Weight | 183.03 g/mol | [2] |

| IUPAC Name | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [2] |

| Parent Compound CAS | 159029-29-5 (free base) | [4] |

| Physical Form | Solid (predicted) | |

| Solubility | Soluble in water (predicted due to salt form) | |

| Hygroscopicity | Expected to be hygroscopic |

Synthesis and Manufacturing

Caption: Proposed synthetic workflow for 2,2-difluoropropane-1,3-diamine dihydrochloride.

Step 1: Synthesis of 2,2-Difluoropropane-1,3-diol

The initial step involves the reduction of the diester, diethyl 2,2-difluoromalonate, to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a suitable and powerful reducing agent for this transformation.

Protocol:

-

A solution of diethyl 2,2-difluoromalonate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is cooled in an ice bath.

-

A solution of lithium aluminum hydride in THF is added dropwise to the cooled ester solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).

-

The resulting salts are filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield 2,2-difluoropropane-1,3-diol.[5]

Step 2: Conversion of Diol to Diamine via Gabriel Synthesis

The conversion of the diol to the diamine can be efficiently achieved using a two-step sequence involving the Mitsunobu reaction followed by hydrazinolysis, a variation of the Gabriel synthesis.[6][7]

Sub-step 2a: Mitsunobu Reaction with Phthalimide

The Mitsunobu reaction allows for the conversion of the primary alcohols of the diol to a protected amine form using phthalimide as the nitrogen source.[8][9]

Protocol:

-

2,2-Difluoropropane-1,3-diol and triphenylphosphine (PPh₃) are dissolved in an anhydrous aprotic solvent like THF.

-

Phthalimide is added to the solution.

-

The mixture is cooled to 0 °C, and a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed in vacuo, and the crude product, 2,2-difluoro-1,3-bis(phthalimido)propane, is purified by chromatography to remove triphenylphosphine oxide and other byproducts.

Sub-step 2b: Deprotection with Hydrazine

The phthalimide protecting groups are removed using hydrazine to liberate the free diamine.[6]

Protocol:

-

The purified 2,2-difluoro-1,3-bis(phthalimido)propane is dissolved in an alcohol, such as ethanol or methanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed.

-

The reaction progress is monitored until the starting material is consumed.

-

Upon cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

-

The filtrate, containing the free 2,2-difluoropropane-1,3-diamine, is concentrated.

Step 3: Formation of the Dihydrochloride Salt

The final step is the formation of the stable dihydrochloride salt.

Protocol:

-

The crude 2,2-difluoropropane-1,3-diamine is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

-

A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring.

-

The precipitated 2,2-difluoropropane-1,3-diamine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

As a bifunctional building block, 2,2-difluoropropane-1,3-diamine dihydrochloride offers medicinal chemists a versatile scaffold for introducing the gem-difluoro motif into a wide array of molecular architectures. The diamine functionality allows for the construction of various heterocyclic systems or for linkage to other molecular fragments.

The incorporation of the 2,2-difluoropropane-1,3-diamine core can impart several beneficial properties to a drug candidate:

-

Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the amine groups, which can affect the drug's solubility, membrane permeability, and binding to its target.

-

Conformational Control: The gem-difluoro group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.

-

Improved Lipophilicity: Fluorination can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.

This building block is particularly well-suited for the synthesis of:

-

Enzyme Inhibitors: The diamine can be elaborated to mimic the transition state of an enzymatic reaction.

-

Receptor Ligands: The scaffold can be decorated with various substituents to optimize interactions with receptor binding pockets.

-

Novel Heterocycles: The diamine can serve as a precursor for the synthesis of fluorinated nitrogen-containing heterocycles.[10][11]

Experimental Protocols and Handling

Quality Control

As a critical pharmaceutical intermediate, stringent quality control is essential to ensure the identity, purity, and consistency of 2,2-difluoropropane-1,3-diamine dihydrochloride.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and identification of organic impurities. |

| ¹⁹F NMR | Confirmation of the gem-difluoro group and detection of fluorinated impurities. |

| FTIR Spectroscopy | Identification of functional groups (N-H, C-F, C-H). |

| Mass Spectrometry | Determination of molecular weight and elemental composition. |

| HPLC/UPLC | Purity assessment and quantification of impurities. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N, Cl, F). |

| Karl Fischer Titration | Quantification of water content, especially important due to its hygroscopic nature. |

Expected Analytical Data

While experimental spectra for this specific compound are not widely published, the following characteristics can be anticipated based on its structure and data from analogous compounds:

-

¹H NMR: The spectrum would be expected to show a triplet for the methylene protons (CH₂) adjacent to the ammonium groups, coupled to the fluorine atoms. The ammonium protons (NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Three distinct carbon signals would be expected: one for the two equivalent methylene carbons, which would show coupling to fluorine, and one for the quaternary carbon bearing the two fluorine atoms, which would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms.

-

FTIR: The spectrum of the dihydrochloride salt would display characteristic broad absorption bands for the N-H stretching of the ammonium groups (NH₃⁺) in the range of 3200-2500 cm⁻¹.[12][13] Bending vibrations for the NH₃⁺ groups would be expected around 1625-1500 cm⁻¹.[12] The C-F stretching vibrations would likely appear in the region of 1100-1000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base (C₃H₈F₂N₂) upon ionization.

Handling and Storage

Amine hydrochlorides, particularly diamine dihydrochlorides, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.

Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, especially when weighing or transferring the material.[3]

-

Use of a desiccator for short-term storage of opened containers is advisable.

Conclusion

2,2-Difluoropropane-1,3-diamine dihydrochloride represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its gem-difluoro motif offers a strategic advantage in modulating key drug-like properties, including metabolic stability and target engagement. While the synthesis requires a multi-step approach, the individual transformations are based on well-established and reliable methodologies. With appropriate handling and stringent quality control, this compound can serve as a powerful tool in the arsenal of medicinal chemists, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

PubChem. 2,2-Difluoropropane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link].

- Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019.

- Gao, P., Cui, L., Zhang, G., & Chen, F. Visible-Light-Induced Decarboxylation/Defluorosilylation Protocol for Synthesis of gem-Difluoroalkenes. The Royal Society of Chemistry, 2023.

-

ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link].

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link].

- ChemRxiv.

- J&K Scientific LLC. Gabriel Synthesis. 2025.

- OpenStax. 24.10 Spectroscopy of Amines. In Organic Chemistry. 2023.

- Google Patents. Process for producing a 2,2-difluoropropane. EP0407622B1.

- The Royal Society of Chemistry.

- mzCloud. 1 3 Diaminopropane. 2017.

-

PubChem. 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. [Link].

- NIST. 1,3-Propanediamine. In NIST WebBook.

- Human Metabolome Database. Showing metabocard for 1,3-Diaminopropane (HMDB0000002). 2005.

- University of Calgary. IR: amines.

- PubMed. Near-infrared spectroscopy of amine salts. J Pharm Sci. 1966.

- Reddit. Deprotection conditions for pthalimide protected oxyamine? r/Chempros. 2023.

- ChemUniverse. 2,2-difluoropropane-1,3-diamine dihydrochloride.

- PubMed Central.

- Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.

- Master Organic Chemistry. The Gabriel Synthesis. 2025.

- ResearchGate. Deprotection of phthalimide group leading to quinoxalinylmethanamine...

- Wikipedia. Gabriel synthesis.

- Chemistry LibreTexts. Gabriel Synthesis. 2023.

- Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides.

- Enamine. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.

- ChemicalBook. Reaction of Phthalimide: Deprotection and Amino Groups. 2024.

- Google Patents. Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US5432290A.

- Modgraph. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules.

- PubMed. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. 2025.

- MDPI.

- Google Patents. Preparation of 1,3-diamino-2,2-dimethyl-propane. US4158017A.

- Kelleher, F., & ó Proinsias, K. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

- MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. 2022.

- PubMed. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. 2018.

- PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. 2022.

- PubMed. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. 2020.

- ChemicalBook. 2,2-difluoropropane-1,3-diol synthesis.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoropropane-1,3-diamine dihydrochloride | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride

Sources

- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2,2-Difluoropropane-1,3-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of 2,2-difluoropropane-1,3-diamine dihydrochloride, a fluorinated diamine of interest to researchers, scientists, and drug development professionals. While specific literature on this compound is sparse, this document outlines a robust, multi-faceted approach leveraging established analytical techniques and computational modeling. By integrating data from X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, a thorough understanding of the molecule's three-dimensional structure, preferred conformations, and intramolecular interactions can be achieved. This guide presents not only the theoretical underpinnings of each technique but also detailed, field-proven experimental and computational protocols to ensure scientific integrity and generate reliable, high-quality data.

Introduction: The Significance of Fluorinated Diamines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The gem-difluoro motif (CF2), in particular, is a valuable isostere for carbonyl groups and can significantly influence molecular conformation due to the high electronegativity and steric demand of the fluorine atoms.[3][4] 2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS No: 133186-53-5, Molecular Formula: C3H8F2N2·2HCl) represents a key structural scaffold.[5][6][7] A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for its potential applications in medicinal chemistry and materials science. This guide provides a detailed roadmap for elucidating these critical molecular features.

Table 1: Physicochemical Properties of 2,2-Difluoropropane-1,3-diamine and its Dihydrochloride Salt

| Property | 2,2-Difluoropropane-1,3-diamine | 2,2-Difluoropropane-1,3-diamine Dihydrochloride | Reference |

| CAS Number | 159029-29-5 | 133186-53-5 | [5][8] |

| Molecular Formula | C3H8F2N2 | C3H10Cl2F2N2 | [6][8] |

| Molecular Weight | 110.11 g/mol | 183.03 g/mol | [6][8] |

| IUPAC Name | 2,2-difluoropropane-1,3-diamine | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [6][8] |

A Multi-pronged Approach to Structural Elucidation

A singular analytical technique is often insufficient to fully characterize the complex conformational landscape of a flexible molecule. Therefore, a synergistic approach combining solid-state analysis, solution-state characterization, and in silico modeling is proposed.

Caption: Integrated workflow for the structural analysis of 2,2-difluoropropane-1,3-diamine dihydrochloride.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles.[9][10] This technique is fundamental for establishing a baseline conformation and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Rationale for Crystallographic Analysis

For a dihydrochloride salt of a diamine, X-ray crystallography is particularly insightful. It will definitively show the protonation state of the amine groups and illustrate the hydrogen bonding network involving the ammonium groups, fluoride atoms, and chloride counter-ions. This solid-state structure serves as an excellent starting point for computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve 2,2-difluoropropane-1,3-diamine dihydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water).

-

Employ slow evaporation or vapor diffusion with an anti-solvent (e.g., diethyl ether, acetone) at a constant temperature to promote the growth of single crystals of suitable quality for diffraction.

-

Carefully select a well-formed, defect-free crystal under a microscope.[10][11]

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Utilize a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a modern detector (e.g., CCD or CMOS).[11]

-

Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.[9]

-

Locate and refine the positions of hydrogen atoms from the difference electron density map.

-

NMR Spectroscopy: Probing the Solution-State Conformation

While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the dynamic conformational behavior of the molecule in solution. A suite of NMR experiments is necessary to fully characterize the structure and preferred conformations. Given the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential.

The Power of ¹⁹F NMR

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion.[12][13] The chemical shift of the fluorine atoms in 2,2-difluoropropane-1,3-diamine dihydrochloride will be highly sensitive to the local electronic environment and, therefore, to the molecular conformation.

Experimental Protocols: NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-difluoropropane-1,3-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Signals: The spectrum is expected to show signals for the CH₂ protons adjacent to the ammonium groups and the NH₃⁺ protons. The CH₂ protons will likely appear as a complex multiplet due to coupling with each other, the adjacent NH₃⁺ protons, and the geminal fluorine atoms.

-

Causality: The coupling constants (J-values) between protons and fluorine atoms (²JHF and ³JHF) are highly dependent on the dihedral angles, providing crucial conformational information.[14]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Signals for the two chemically distinct carbon atoms (C1/C3 and C2) are expected. The C2 carbon, bonded to two fluorine atoms, will appear as a triplet due to ¹JCF coupling. The C1/C3 carbons will also show coupling to the fluorine atoms (²JCF).

-

Causality: The magnitude of the C-F coupling constants provides information about the electronic environment of the carbon atoms.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Signals: A single signal is expected for the two equivalent fluorine atoms.

-

Acquire a proton-coupled ¹⁹F NMR spectrum. The signal will be split into a triplet by the two adjacent CH₂ groups (³JFH).

-

Causality: The ¹⁹F chemical shift is highly sensitive to the solvent and conformation.[15][16]

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, confirming the carbon skeleton.

-

Table 2: Hypothetical NMR Spectroscopic Data for 2,2-Difluoropropane-1,3-diamine Dihydrochloride

| Nucleus | Experiment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 1D | ~3.5 - 4.0 (CH₂) | Triplet of triplets | ³JHH, ²JHF |

| ¹³C | 1D {¹H} | ~40-50 (C1/C3), ~115-125 (C2) | Triplet (C1/C3), Triplet (C2) | ²JCF, ¹JCF |

| ¹⁹F | 1D {¹H} | ~ -90 to -110 | Singlet | N/A |

Computational Modeling: Mapping the Conformational Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the conformational space of a molecule, calculating the relative energies of different conformers, and predicting spectroscopic properties.[17][18][19]

Rationale for DFT Calculations

DFT calculations can provide a detailed understanding of the potential energy surface of 2,2-difluoropropane-1,3-diamine dihydrochloride, identifying low-energy conformers and the energy barriers between them. This is crucial for interpreting the solution-state NMR data, which represents a population-weighted average of the conformations present.

Caption: Workflow for the DFT-based conformational analysis.

Protocol for DFT Calculations

-

Conformational Search:

-

Perform an initial conformational search using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF), to identify a set of low-energy starting geometries.

-

-

Geometry Optimization and Frequency Calculations:

-

For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

NMR Parameter Calculations:

-

Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).

-

Compare the calculated NMR parameters with the experimental data to identify the most likely conformers present in solution.

-

Conclusion: A Holistic Structural Understanding

By systematically applying the integrated methodologies outlined in this guide—X-ray crystallography for the definitive solid-state structure, a comprehensive suite of NMR experiments for solution-state dynamics, and DFT calculations to map the energy landscape—a complete and scientifically rigorous structural and conformational analysis of 2,2-difluoropropane-1,3-diamine dihydrochloride can be achieved. This detailed molecular understanding is the cornerstone for rational drug design and the development of novel materials, enabling researchers to confidently advance their scientific endeavors.

References

-

Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI. Available at: [Link]

-

2,2-difluoropropane-1,3-diamine dihydrochloride. ChemUniverse. Available at: [Link]

-

2,2-Difluoropropane-1,3-diamine dihydrochloride | C3H10Cl2F2N2 | CID 22287769. PubChem. Available at: [Link]

-

2,2-Difluoropropane-1,3-diamine dihydrochloride,133186-53-5. Chemicalbridge. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]

- and [3.2.1]-3-azabicyclic diamines. Montclair State University.

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. Available at: [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Available at: [Link]

-

Conformational analysis of small molecules: NMR and quantum mechanics calculations. Semantic Scholar. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications. Available at: [Link]

-

Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ResearchGate. Available at: [Link]

-

Assessing conformations of small molecules with crystallographic databases. Request PDF. Available at: [Link]

-

DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. Available at: [Link]

-

2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652. PubChem. Available at: [Link]

-

Synthesis of gem ‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. ResearchGate. Available at: [Link]

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central. Available at: [Link]

-

2,2-Difluoropropan-1-amine hydrochloride | CAS 868241-48-9. AMERICAN ELEMENTS ®. Available at: [Link]

-

Synthesis of gem-Difluoroalkenes. ChemistryViews. Available at: [Link]

-

(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. ResearchGate. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

-

Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications (RSC Publishing). Available at: [Link]

-

X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. RSC Publishing. Available at: [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. NIH. Available at: [Link]

-

Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex. ResearchGate. Available at: [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available at: [Link]

- Preparation of 1,3-diamino-2,2-dimethyl-propane. Google Patents.

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2,2-Difluoropropane-1,3-diamine dihydrochloride | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Difluoropropane-1,3-diamine dihydrochloride,133186-53-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 8. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. connectsci.au [connectsci.au]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biophysics.org [biophysics.org]

- 17. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 18. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arxiv.org [arxiv.org]

- 20. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

Technical Guide: Physicochemical Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride

Abstract

2,2-Difluoropropane-1,3-diamine dihydrochloride is a novel chemical entity whose gem-difluoro motif and diamine structure present unique characteristics relevant to drug discovery and materials science. The introduction of the difluoromethylene (CF2) group can significantly alter physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility and chemical stability of this compound. We synthesize first-principle chemical reasoning with field-proven, step-by-step protocols to empower researchers to generate robust and reliable data packages for this promising molecule.

Introduction and Molecular Profile

2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS: 133186-53-5) is a small molecule featuring a propane backbone with two primary amine functionalities and a gem-dinal difluoro group at the C2 position.[4][5][6] The dihydrochloride salt form suggests that it is handled as a protonated, crystalline solid.

Molecular Structure:

-

IUPAC Name: 2,2-difluoropropane-1,3-diamine;dihydrochloride[4]

-

Molecular Weight: 183.03 g/mol [4]

-

Core Features:

-

Diamine: Two primary amine groups (pKa donors) confer hydrophilicity and potential for multiple hydrogen bond interactions.

-

gem-Difluoro Group: The C-F bond is the strongest single bond in organic chemistry, which often enhances metabolic stability.[7][8] The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the basicity (pKa) of the adjacent amine groups.[1][2]

-

Dihydrochloride Salt: This salt form is typically employed to enhance the solubility and crystalline nature of basic compounds.

-

The interplay of these features dictates the compound's behavior in aqueous and organic media, its stability under various stress conditions, and its potential as a pharmaceutical building block.

Aqueous Solubility: Theoretical Considerations and Experimental Determination

Aqueous solubility is a critical parameter influencing bioavailability and formulation development.[9][10] For an ionizable compound like 2,2-Difluoropropane-1,3-diamine dihydrochloride, solubility is intrinsically linked to pH.

Predicted Solubility Profile

-

High Aqueous Solubility: As a dihydrochloride salt of a small diamine, the compound is anticipated to be highly soluble in aqueous media. The protonated amine groups will readily form strong ion-dipole interactions and hydrogen bonds with water.

-

pH-Dependent Solubility: The solubility will be highest at low pH, where the diamine is fully protonated (dicationic form). As the pH increases, the amines will be deprotonated, leading to the free base form, which is expected to be significantly less soluble. The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile.[11]

-

Effect of the gem-Difluoro Group: While the amine hydrochlorides promote solubility, the gem-difluoro group can have complex effects. It may increase lipophilicity, potentially reducing intrinsic solubility, but its impact is often context-dependent and influenced by other molecular features.[2][5]

Experimental Workflows for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[9][12]

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for early-stage assessment.[9][13]

Causality: We start with a DMSO stock because it is a common solvent in compound libraries. The rapid addition to an aqueous buffer can create a supersaturated state, and we measure the resulting precipitation over a short time, providing a "kinetic" rather than equilibrium value.[12][14]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,2-Difluoropropane-1,3-diamine dihydrochloride in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the plate on a shaker for 5 minutes. Incubate at room temperature for 2 hours.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis: Compare the turbidity of the sample wells to positive (known insoluble compound) and negative (buffer with 2% DMSO) controls to determine the point of precipitation and estimate the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method measures the true solubility at equilibrium and is considered the gold standard.[10][15][16]

Causality: By adding an excess of the solid compound directly to the buffer and allowing it to equilibrate for an extended period (24 hours), we ensure that the solution becomes saturated and is in equilibrium with the solid phase.[15][17] This provides the most accurate and thermodynamically relevant solubility value.

Methodology:

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid 2,2-Difluoropropane-1,3-diamine dihydrochloride to a glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4, or a series of buffers from pH 2 to 10 to determine the pH-solubility profile).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

pH Measurement: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.[17]

Table 1: Hypothetical pH-Dependent Thermodynamic Solubility Data

| Buffer pH | Expected Solubility (mg/mL) | Predominant Species |

|---|---|---|

| 2.0 | > 200 | Dicationic |

| 5.0 | > 200 | Dicationic |

| 7.4 | 150 - 200 | Dicationic/Monocationic Mix |

| 9.0 | 50 - 100 | Monocationic/Neutral Mix |

| 11.0 | < 10 | Neutral Free Base |

Chemical Stability: Predictive Assessment and Testing Protocols

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19][20]

Predicted Stability Profile

-

Thermal Stability: The C-F bonds are exceptionally stable.[21] The primary thermal degradation pathway for diamines often involves intermolecular cyclization or urea formation, particularly at elevated temperatures.[22][23] As a solid salt, the compound should exhibit good thermal stability under standard storage conditions.

-

Hydrolytic Stability: The C-F bond is generally resistant to hydrolysis.[21][24] However, the stability of fluorinated compounds can be molecule-specific. Given the electron-withdrawing nature of the gem-difluoro group, the adjacent C-N bonds could be susceptible to hydrolysis under extreme pH and high-temperature conditions, though this is unlikely under typical pharmaceutical conditions.

-

Photostability: The compound lacks a chromophore that absorbs UV-Vis light, suggesting it is likely to be photostable. However, direct testing is required for confirmation as per ICH guidelines.[19][25]

Caption: A potential thermal degradation pathway for diamines.[22][23]

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as outlined in ICH guideline Q1A(R2).[19][20]

Causality: We expose the compound to harsh conditions (acid, base, oxidation, heat, light) that are more extreme than standard storage conditions. This accelerates degradation, allowing us to rapidly identify potential degradation pathways and products that might form over a much longer period under normal conditions.

Methodology:

-

Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in:

-

0.1 M HCl (Acidic Hydrolysis)

-

0.1 M NaOH (Basic Hydrolysis)

-

3% H₂O₂ (Oxidation)

-

Purified Water (Neutral Hydrolysis)

-

-

Thermal Stress: Store the solutions and solid compound at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution in purified water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[25]

-

Analysis: At specified time points (e.g., day 1, 3, 7), withdraw aliquots. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

-

Mass Balance: Aim for 5-20% degradation to ensure that degradation products can be reliably detected without completely consuming the parent compound. Assess the mass balance to ensure all major degradation products are accounted for.

Table 2: Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Duration | Temperature |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C |

| Oxidation | 3% H₂O₂ | 7 days | Room Temp |

| Thermal (Solid) | None | 7 days | 60°C / 75% RH |

| Thermal (Solution) | Purified Water | 7 days | 60°C |

| Photostability | ICH Q1B Light Box | Per Guideline | Room Temp |

Recommended Analytical Methods

A validated, stability-indicating analytical method is crucial for both solubility and stability studies.

-

Primary Assay (Quantitation): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is recommended. Given the lack of a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) may be necessary. For higher sensitivity and specificity, especially for analyzing degradation products, Mass Spectrometry (LC-MS) detection is ideal.[23][26]

-

Structural Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify the structures of any significant degradation products found during stability studies.

Summary and Forward Look

2,2-Difluoropropane-1,3-diamine dihydrochloride is predicted to be a highly water-soluble, crystalline solid with good intrinsic stability, characteristics imparted by its diamine dihydrochloride nature and the robust gem-difluoro group. Its solubility is expected to be highly dependent on pH, a critical factor for any formulation or biological testing.

This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to empirically determine the solubility and stability profiles of this molecule. The successful execution of these studies, guided by the principles of causality and adherence to international standards like the ICH guidelines, will generate the critical data package needed to advance the development of this compound in pharmaceutical or material science applications.

References

-

ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Tabor, H., et al. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. PubMed. [Link]

-

Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. PubMed. [Link]

-

ChemUniverse. (n.d.). 2,2-difluoropropane-1,3-diamine dihydrochloride. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

-

ChemistryViews. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. [Link]

-

National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. [Link]

-

Navratil, J. D., & Walton, H. F. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. [Link]

-

Agilent. (2011). Analysis of diamines in water. [Link]

-

Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

-

ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF. [Link]

-

Semantic Scholar. (n.d.). Hydrocarbon and Fixed Gas Solubility in Amine Treating Solvents: A Generalized Model. [Link]

-

National Institutes of Health. (n.d.). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. [Link]

-

AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

-

Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

-

ResearchGate. (n.d.). Controllable hydrolytic stability of novel fluorinated polyurethane films by incorporating fluorinated side chains | Request PDF. [Link]

-

ResearchGate. (n.d.). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. [Link]

-

Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

-

Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]

-

Niculescu, M., et al. (1992). Specific temperature dependence of diamine oxidase activity and its thermal stability in the presence of polyvinylalcohol. PubMed. [Link]

-

Martinova, M., et al. (2023). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Wiley Online Library. [Link]

Sources

- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. snscourseware.org [snscourseware.org]

- 20. database.ich.org [database.ich.org]

- 21. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. uknowledge.uky.edu [uknowledge.uky.edu]

- 24. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

- 25. ICH Official web site : ICH [ich.org]

- 26. agilent.com [agilent.com]

Spectroscopic Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Difluoropropane-1,3-diamine dihydrochloride, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the molecule's structural nuances as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The dihydrochloride salt form and the presence of a gem-difluoro group present unique spectroscopic features that are critical for unambiguous characterization.

Introduction

2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS No: 133186-53-5) is a versatile synthetic intermediate.[1][2][3] The introduction of a gem-difluoro moiety into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable asset in medicinal chemistry.[4] A thorough understanding of its spectroscopic signature is paramount for its effective utilization and for ensuring the integrity of downstream applications. This guide presents a detailed interpretation of its NMR, IR, and MS spectra, coupled with robust experimental protocols.

Molecular Structure and Key Features

The structure of 2,2-Difluoropropane-1,3-diamine dihydrochloride is characterized by a central quaternary carbon bonded to two fluorine atoms and two aminomethyl groups. In the dihydrochloride salt, the amine groups are protonated, forming ammonium cations with chloride counter-ions.

Caption: Molecular structure of 2,2-Difluoropropane-1,3-diamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,2-Difluoropropane-1,3-diamine dihydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization. The spectra presented herein are predicted based on established principles and data from analogous structures.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this polar, salt-like compound is critical.

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of 2,2-Difluoropropane-1,3-diamine dihydrochloride in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[5] The choice of DMSO-d₆ is due to its excellent solvating power for polar salts and its ability to exchange with the N-H protons, which can simplify the spectrum.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and sensitivity.[6]

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse experiment.

-

Spectral Width : Approximately 12 ppm.

-

Relaxation Delay (d1) : 5 seconds to ensure full relaxation of all protons.

-

Number of Scans : 16-32 for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : Approximately 150 ppm.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

-

¹⁹F NMR Acquisition :

-

Pulse Sequence : Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Spectral Width : A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal.[4][7]

-

Reference : An external reference such as CFCl₃ can be used, or the spectrum can be referenced indirectly.

-

-

Data Processing : Process the raw Free Induction Decay (FID) data with appropriate Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.5 | br s | 6H | NH ₃⁺ | - |

| ~3.5 | t | 4H | CH ₂ | ³JHF ≈ 18 Hz |

Interpretation:

-

-NH₃⁺ Protons (δ ~8.5) : The protons of the ammonium groups are expected to appear as a broad singlet due to rapid exchange with residual water in the solvent and quadrupolar broadening from the nitrogen atom.[8][9][10][11] Their chemical shift is significantly downfield due to the deshielding effect of the positive charge.

-

-CH₂- Protons (δ ~3.5) : The four equivalent methylene protons are adjacent to the electron-withdrawing ammonium group and the gem-difluoro group, resulting in a downfield chemical shift. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).[12]

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ -95 | t | CF ₂ | ³JHF ≈ 18 Hz |

Interpretation:

-

The two equivalent fluorine atoms of the gem-difluoro group are expected to resonate in a region typical for fluoroalkanes.[4][7][13] The signal should appear as a triplet due to coupling with the four adjacent methylene protons (³JHF).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~115 | t | C F₂ | ¹JCF ≈ 240 Hz |

| ~45 | t | C H₂ | ²JCF ≈ 25 Hz |

Interpretation:

-

CF₂ Carbon (δ ~115) : The quaternary carbon atom bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).[14][15][16]

-

CH₂ Carbons (δ ~45) : The two equivalent methylene carbons will also show coupling to the gem-difluoro group, appearing as a triplet due to the two-bond C-F coupling (²JCF).[14][15][16]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2,2-Difluoropropane-1,3-diamine dihydrochloride, the key vibrational modes are those associated with the N-H bonds of the ammonium group, C-H bonds, and the C-F bonds.

Experimental Protocol: IR Spectroscopy

As the compound is a solid, a suitable sample preparation method is required.[1][2][3][17][18]

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Predicted IR Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | N-H stretching (ammonium salt) |

| ~2900 | Medium | C-H stretching |

| ~1600-1500 | Medium-Strong | N-H bending (asymmetric and symmetric) |

| ~1400 | Medium | CH₂ scissoring |

| ~1100-1000 | Strong | C-F stretching (asymmetric and symmetric) |

Interpretation:

-

N-H Stretching (~3000 cm⁻¹) : A broad and strong absorption band in this region is characteristic of the N-H stretching vibrations in an ammonium salt.[19][20][21][22][23] The broadening is due to extensive hydrogen bonding in the solid state.

-

C-H Stretching (~2900 cm⁻¹) : Medium intensity peaks corresponding to the symmetric and asymmetric stretching of the methylene C-H bonds.

-

N-H Bending (~1600-1500 cm⁻¹) : These bands arise from the bending vibrations of the N-H bonds in the ammonium groups.[22]

-

C-F Stretching (~1100-1000 cm⁻¹) : Strong, intense absorptions in this region are characteristic of the C-F stretching vibrations. The gem-difluoro group will likely give rise to two distinct bands corresponding to asymmetric and symmetric stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For a polar, non-volatile compound like 2,2-Difluoropropane-1,3-diamine dihydrochloride, electrospray ionization (ESI) is the most suitable technique.[24][25][26][27][28]

Experimental Protocol: Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry analysis.

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as a mixture of methanol and water.

-

Ionization : Use an electrospray ionization (ESI) source in positive ion mode.[27] The ESI process is gentle and suitable for ionizing polar, thermally labile molecules without causing extensive fragmentation.[24][25]

-

Mass Analysis : The ions are transferred to a mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (ESI+)

| m/z | Ion |

| 111.08 | [M+H]⁺ (free base) |

| 133.06 | [M+Na]⁺ (free base) |

Interpretation:

In the positive ESI mode, we expect to observe the protonated molecule of the free diamine. The dihydrochloride salt will dissociate in solution. The free base, 2,2-difluoropropane-1,3-diamine (C₃H₈F₂N₂), has a monoisotopic mass of 110.07 Da.

-

[M+H]⁺ (m/z 111.08) : This corresponds to the free base protonated at one of the amine groups. This is expected to be the base peak in the spectrum.

-

[M+Na]⁺ (m/z 133.06) : The formation of a sodium adduct is common in ESI-MS if sodium salts are present as impurities in the sample or solvent.[24]

Fragmentation Analysis (Tandem MS/MS of m/z 111.08):

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). A characteristic fragmentation pathway for protonated amines is the alpha-cleavage.[29][30][31][32][33]

Caption: Predicted fragmentation of the protonated molecule.

-

Alpha-Cleavage : Cleavage of the C-C bond alpha to the protonated nitrogen would result in the loss of a neutral fragment (C₂H₅F₂N) and the formation of a stable iminium ion, CH₂=NH₂⁺, with an m/z of 30.03. This would be a major fragment in the MS/MS spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2,2-Difluoropropane-1,3-diamine dihydrochloride requires a multi-technique approach. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols provided in this guide, offer a robust framework for the unambiguous identification and characterization of this important fluorinated building block. The unique spectral features arising from the gem-difluoro group and the ammonium salt moieties are key identifiers that must be carefully considered during analysis. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and quality control in research and development settings.

References

-

ChemUniverse. 2,2-difluoropropane-1,3-diamine dihydrochloride. [Link]

-

PubChem. 2,2-Difluoropropane-1,3-diamine dihydrochloride. [Link]

-

Chemicalbridge. 2,2-Difluoropropane-1,3-diamine dihydrochloride, 133186-53-5. [Link]

-

Scribd. How to Prepare Ir Samples. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Taylor & Francis Online. The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. [Link]

-

Canadian Science Publishing. Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. [Link]

-

EPSC Abstracts. Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. [Link]

-

ResearchGate. The IR spectrum of powder of alginate and pure ammonium salt. [Link]

-

Defense Technical Information Center. The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

SpectraBase. Difluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

-

ResearchGate. Figure S165. 1 H NMR spectrum of unknown gem-difluoride 1p, related to.... [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

PubMed. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. [Link]

-

PubMed Central. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

SpectraBase. Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

-

Open-i. 1H-NMR-Spectrum of the ammonium salt of 9 in D6-DMSO. [Link]

-

ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

-

PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. The structure.... [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ResearchGate. Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. [Link]

-

PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]

-

e-Publications@Marquette. The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. [Link]

-

MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]

-

Royal Society of Chemistry. Synthetic methods for 1,3-diamines. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ammonium acetate(631-61-8) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tandfonline.com [tandfonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. hou.usra.edu [hou.usra.edu]

- 22. researchgate.net [researchgate.net]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 25. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. nebiolab.com [nebiolab.com]

- 28. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 30. youtube.com [youtube.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. youtube.com [youtube.com]

- 33. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Impact of Gem-Difluorination on Diamine Basicity and pKa: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Diamines and pKa in Medicinal Chemistry

Diamines are fundamental structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. Their basicity, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a pivotal physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The ability of the nitrogen atoms to accept protons at physiological pH dictates the molecule's charge state, which in turn governs its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding. Consequently, the precise modulation of diamine basicity is a cornerstone of modern drug design and optimization.

Strategic molecular modifications are often employed to fine-tune the pKa of lead compounds. Among these, the introduction of fluorine atoms has emerged as a powerful tool. This guide provides an in-depth technical exploration of gem-difluorination—the incorporation of a CF2 group—and its predictable and potent effect on the basicity of adjacent diamine functionalities. We will delve into the underlying electronic principles, present comparative data, and provide detailed experimental and computational protocols for the determination of these crucial pKa values.

The Inductive Effect: How gem-Difluorination Attenuates Basicity

The primary mechanism by which gem-difluorination impacts the basicity of a neighboring amine is through the inductive effect. Fluorine is the most electronegative element, and when two fluorine atoms are attached to the same carbon, their potent electron-withdrawing properties are compounded. This creates a strong dipole, pulling electron density away from the surrounding atoms through the sigma bond framework.

In a gem-difluorinated diamine, this inductive electron withdrawal extends to the nitrogen atoms of the amino groups. The reduced electron density on the nitrogen atoms makes their lone pairs of electrons less available for donation to a proton. Consequently, the equilibrium of the protonation reaction is shifted, and the diamine becomes a weaker base. This decrease in basicity is quantitatively reflected as a lower pKa value for the conjugate acid.

Caption: Inductive effect of gem-difluorination on amine basicity.

Quantitative Impact on pKa: A Comparative Analysis

The attenuating effect of gem-difluorination on amine basicity is not merely qualitative; it is a predictable and quantifiable phenomenon. While the precise magnitude of the pKa reduction can be influenced by the overall molecular structure, a consistent trend is observed across various scaffolds.

Let's consider the illustrative example of 1,3-diaminopropane and its gem-difluorinated analog, 2,2-difluoro-1,3-diaminopropane.

| Compound | Structure | pKa1 | pKa2 |

| 1,3-Diaminopropane | H₂N-(CH₂)₃-NH₂ | ~10.6 | ~8.5 |

| 2,2-Difluoro-1,3-diaminopropane | H₂N-CH₂-CF₂-CH₂-NH₂ | Predicted: ~10.1-10.3 | Predicted: ~8.0-8.2 |

Note: The pKa values for 1,3-diaminopropane are experimentally determined. The predicted pKa values for 2,2-difluoro-1,3-diaminopropane are based on the widely reported pKa reduction of 0.3-0.5 units per adjacent CF2 group.

This predictable decrease in basicity allows medicinal chemists to rationally design molecules with a desired ionization profile at physiological pH, thereby optimizing their pharmacokinetic and pharmacodynamic properties.

Experimental Determination of Diamine pKa

Accurate determination of pKa values is crucial for understanding structure-activity relationships. Potentiometric titration is a robust and widely used method for this purpose.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa values of a diamine hydrochloride salt.

Materials and Reagents:

-

Diamine dihydrochloride sample

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sufficient amount of the diamine dihydrochloride sample to prepare a 1 mM solution (e.g., 20 mL).

-

Dissolve the sample in a solution of 0.15 M KCl in deionized water.

-

-

Initial Acidification:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-